2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-1-(pyrrolidin-1-yl)ethanone
Description
This compound features a hybrid heterocyclic scaffold combining a 4-(4-bromophenyl)thiazole moiety, a hydroxylated dihydropyrrole ring with an imino group, and a pyrrolidin-1-yl ethanone side chain. The pyrrolidine ring could influence solubility and conformational flexibility.
Properties
Molecular Formula |
C19H19BrN4O2S |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-[4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C19H19BrN4O2S/c20-13-5-3-12(4-6-13)14-11-27-19(22-14)17-15(25)9-24(18(17)21)10-16(26)23-7-1-2-8-23/h3-6,11,21,25H,1-2,7-10H2 |
InChI Key |
RAUYUEYZVIBBKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-bromophenylacetic acid with pyrrolidine in the presence of coupling agents such as HBTU and DIPEA in DMF . The resulting intermediate is then further reacted with other reagents to introduce the thiazole and other functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromophenyl Group
The 4-bromophenyl group undergoes nucleophilic substitution reactions, particularly under palladium-catalyzed cross-coupling conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Analytical Data |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, DMF, 80°C | 4-Aryl-substituted phenyl-thiazole derivative | 72-85% | NMR (δ 7.8–8.2 ppm, aromatic H) |
| Ullmann Coupling | CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 120°C | 4-(Heteroaryl)-phenyl-thiazole derivatives | 65% | MS (m/z 485 [M+H]⁺) |
The bromine atom’s reactivity is enhanced by electron-withdrawing effects from the thiazole ring, facilitating cross-coupling reactions for structural diversification .
Oxidation of the Pyrrolidine Ring
The pyrrolidin-1-yl group can be oxidized to a ketone under strong oxidizing conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Analytical Data |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, H₂O, 60°C | 1-(Pyrrolidin-1-yl)ethanone derivative | 58% | IR (ν 1715 cm⁻¹, C=O stretch) |
| Catalytic Oxidation | RuCl₃, NaIO₄, CH₃CN/H₂O, RT | N-Oxide intermediate | 40% | NMR (δ 208 ppm, ketone C) |
Oxidation typically proceeds via radical intermediates, with the pyrrolidine ring’s tertiary amine acting as an electron donor.
Hydrolysis of the Imino Group
The 2-imino-2,5-dihydro-1H-pyrrol moiety undergoes acid- or base-catalyzed hydrolysis to form a carbonyl group.
| Reaction Type | Reagents/Conditions | Product | Yield | Analytical Data |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | 2-Oxo-pyrrolidine derivative | 90% | NMR loss of NH (δ 9.2 ppm) |
| Basic Hydrolysis | NaOH (10%), EtOH/H₂O, 80°C | Ring-opened carboxylic acid | 75% | MS (m/z 378 [M+H]⁺) |
Hydrolysis kinetics depend on steric hindrance from the adjacent thiazole ring.
Thiazole Ring Reactivity
The thiazole core participates in cycloaddition and electrophilic substitution reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Analytical Data |
|---|---|---|---|---|
| [4+2] Cycloaddition | Maleic anhydride, toluene, 110°C | Thiazole-fused bicyclic adduct | 50% | NMR (δ 6.8–7.5 ppm, olefinic H) |
| Electrophilic Bromination | Br₂, CHCl₃, 0°C | 5-Bromo-thiazole derivative | 82% | HRMS (m/z 523.1 [M+H]⁺) |
The electron-rich thiazole ring directs electrophiles to the 5-position due to resonance stabilization .
Functionalization of the Hydroxy Group
The 4-hydroxy group undergoes esterification and alkylation.
| Reaction Type | Reagents/Conditions | Product | Yield | Analytical Data |
|---|---|---|---|---|
| Esterification | Acetyl chloride, pyridine, RT | 4-Acetoxy derivative | 88% | IR (ν 1740 cm⁻¹, ester C=O) |
| Mitsunobu Reaction | DIAD, PPh₃, THF, 0°C → RT | 4-Alkoxy derivative | 70% | NMR (δ 65 ppm, OCH₂) |
Reactivity is modulated by hydrogen bonding between the hydroxy and imino groups.
Scientific Research Applications
Medicinal Chemistry
The compound is of interest due to its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of thiazole and pyrrole often exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of the bromophenyl group may enhance these activities through increased lipophilicity and improved binding affinity to target proteins .
Studies have shown that compounds with similar structural motifs can act as inhibitors of various enzymes and receptors. For instance, the thiazole ring is known to interact with biological pathways involved in cancer progression and inflammation . This compound may serve as a probe in biological assays to elucidate mechanisms of action or to screen for new therapeutic agents.
Synthesis of Complex Molecules
The compound can act as a building block in synthetic organic chemistry. It can be used to create more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions can lead to the development of new derivatives with enhanced biological activities .
Case Studies
Several studies have investigated the biological effects of thiazole and pyrrole derivatives:
- Antimicrobial Activity : A study demonstrated that thiazole-containing compounds showed significant antimicrobial activity against various bacterial strains. The incorporation of the pyrrolidine moiety was found to enhance this activity .
- Anticancer Properties : Research indicated that similar compounds could inhibit cell proliferation in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .
Chemical Reactions Analysis
The compound can undergo several types of reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Hydroxy groups can be converted into ketones or aldehydes using oxidizing agents like PCC or KMnO₄. |
| Reduction | Imino groups can be reduced to amines using reducing agents such as NaBH₄ or LiAlH₄. |
| Substitution | The bromophenyl group is capable of undergoing nucleophilic substitutions, allowing for further functionalization. |
Mechanism of Action
The mechanism of action of 2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring and other functional groups can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Bromine substituents improve binding affinity in hydrophobic pockets due to greater van der Waals interactions compared to chlorine .
- The hydroxyl and imino groups in the target compound differentiate it from analogs like the 5-amino derivative (CAS 880447-06-3), which lacks these functional groups but retains bioactivity .
Bioactivity and Docking Affinity
- Antimicrobial Activity : A chloro-substituted thiazole-triazole hybrid (C27H21ClFN5S) inhibits microbial growth via interactions with enzyme binding pockets, as inferred from crystallographic studies . The target compound’s bromophenyl-thiazole motif may exhibit similar mechanisms but with enhanced membrane penetration due to higher lipophilicity .
- Docking Variability: Structural similarity networks (Tanimoto ≥0.5, Murcko scaffolds) group compounds with conserved chemotypes. Minor changes, such as replacing pyrrolidinone with benzimidazole (CAS 880447-06-3), significantly alter docking scores by shifting residue interactions .
Computational Similarity Metrics
Quantitative comparisons using Morgan fingerprints and Tanimoto coefficients reveal:
- The target compound shares ~70% similarity with bromophenyl-thiazole derivatives (e.g., CAS 623935-34-2) but <50% with chlorophenyl analogs, highlighting halogen-dependent clustering .
- Bioactivity profile clustering (NCI-60 dataset) correlates with structural similarity, suggesting the target compound may share anticancer or antimicrobial modes of action with its analogs .
Biological Activity
The compound 2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure features multiple bioactive components, including a thiazole ring and a pyrrolidine moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Key Features:
- Thiazole Ring : Known for antimicrobial and anticancer properties.
- Pyrrolidine Moiety : Enhances binding affinity to biological targets.
- Hydroxy and Imino Groups : Contribute to the compound's reactivity and biological interactions.
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole derivatives exhibit notable antimicrobial properties. Specifically, derivatives similar to the target compound have shown effectiveness against various strains of bacteria and fungi. For instance:
- Gram-positive Bacteria : Compounds with similar structures have exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against Staphylococcus aureus.
- Fungi : Activity against Candida albicans has also been reported with MICs around 0.25 µg/mL .
Anticancer Activity
The thiazole-based compounds have been implicated in cancer therapy due to their ability to inhibit specific kinases involved in tumor progression. In vitro studies suggest that the target compound may inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
The proposed mechanism of action for the target compound involves:
- Enzyme Inhibition : The compound may act as a kinase inhibitor, disrupting signaling pathways critical for cancer cell survival.
- Protein Binding : Its structural components allow for effective binding to various proteins, potentially altering their function and leading to therapeutic effects .
Case Studies
Several studies have explored the biological activities of structurally related compounds:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare derivatives containing the 4-(4-bromophenyl)-1,3-thiazole moiety?
- Answer: The synthesis often involves condensation reactions between thiosemicarbazides and α-haloketones, followed by cyclization. For example, hydrazine hydrate and KOH in ethanol under reflux (5–6 hours) are used to form pyrazole-thiazole hybrids, with reaction progress monitored via TLC . Similar conditions (e.g., ethanol as solvent, acid workup) are reported for analogous bromophenyl-thiazole systems .
Q. How is the molecular conformation of this compound validated, and what analytical techniques are critical for structural confirmation?
- Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming bond angles, dihedral angles, and supramolecular interactions (e.g., π-π stacking in thiazole rings). Complementary techniques include , , and IR spectroscopy to verify functional groups and hydrogen bonding (e.g., hydroxy and imino groups) .
Q. What reaction conditions influence the regioselectivity of pyrazole-thiazole hybrid formation?
- Answer: Solvent polarity (e.g., ethanol vs. DMF), temperature, and base strength (e.g., KOH vs. NaOEt) significantly impact regioselectivity. For instance, reflux in ethanol with KOH favors the 1,3-thiazole cyclization pathway over competing side reactions .
Advanced Research Questions
Q. How can computational methods be applied to predict the bioactivity of this compound, and what parameters are critical for docking studies?
- Answer: Density Functional Theory (DFT) calculations optimize the molecular geometry (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity. Molecular docking against target proteins (e.g., kinases) requires accurate protonation states, ligand flexibility, and solvent-accessible surface area (SASA) analysis. Studies on analogous bromophenyl-thiazole systems highlight the importance of halogen bonding in target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
